![molecular formula C7H10O2 B011054 Methyl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 106813-54-1](/img/structure/B11054.png)

Methyl bicyclo[1.1.1]pentane-1-carboxylate

描述

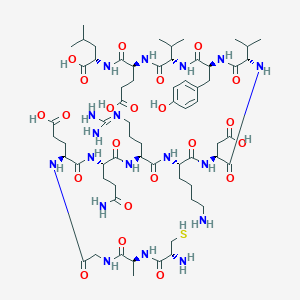

Synthesis Analysis

The synthesis of methyl bicyclo[1.1.1]pentane-1-carboxylate and its derivatives has been explored through various methodologies. Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) provides access to chiral substituted BCPs, employing enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex (Garlets et al., 2020). Another approach involves the synthesis of paddlanes having a bicyclo[1.1.1]pentane core via olefin metathesis involving unsaturated 1,3-dicarboxylate esters of varying chain length (Paquette & Méndez-Andino, 2001).

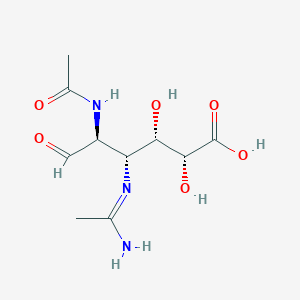

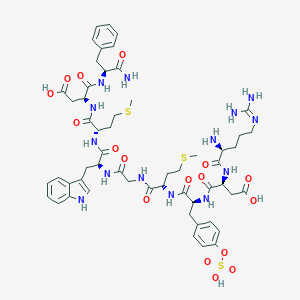

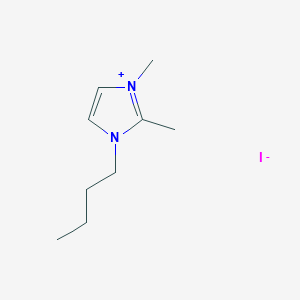

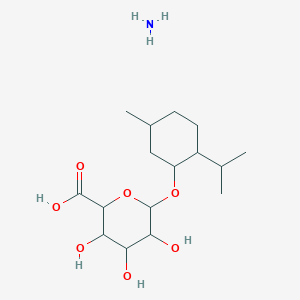

Molecular Structure Analysis

The molecular structure of methyl bicyclo[1.1.1]pentane-1-carboxylate showcases a highly strained carbocycle, fascinating for its metabolic stability and potential as bioisosteres in pharmaceutical applications. The structural integrity of this compound allows for the exploration of novel functionalization strategies without compromising its core structure (Garlets et al., 2020).

Chemical Reactions and Properties

BCPs undergo various chemical reactions, including radical acylation and aminoalkylation, to yield ketones and 3-alkylbicyclo[1.1.1]pentan-1-amines, respectively. These methodologies provide straightforward access to BCP derivatives, demonstrating the compound's versatility in synthetic chemistry and drug discovery applications (Li et al., 2022; Hughes et al., 2019).

Physical Properties Analysis

The physical properties of methyl bicyclo[1.1.1]pentane-1-carboxylate derivatives are influenced by their unique bicyclic structure. These properties include high passive permeability and improved metabolic stability, making BCPs attractive as bioisosteres in medicinal chemistry. The structural analyses and synthetic approaches underscore the compound's robustness and applicability in various chemical contexts (Garlets et al., 2020; Makarov et al., 2017).

Chemical Properties Analysis

BCP derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical transformations. These transformations leverage the compound's strained structure for the creation of novel BCP-based molecules with potential pharmaceutical applications. The diversity in functionalization strategies highlights the chemical versatility of BCPs and their derivatives (Garlets et al., 2020; Li et al., 2022).

科学研究应用

Study of Bicyclo[1.1.1]pentane Ring System : It is utilized to study the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids (Adcock et al., 1999).

Synthesis of Bioisosteres : This compound is instrumental in the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, which serve as bioisosteres in drug candidates to enhance their physicochemical properties (Ma et al., 2019).

Synthesis of Bis-Arylated Bicyclo[1.1.1]pentanes : It's used in synthesizing bis-arylated bicyclo[1.1.1]pentanes, which can be bioisosteres of internal alkynes and mGluR5 antagonists (Makarov et al., 2017).

Calculating Acidities : Methyl bicyclo[1.1.1]pentane-1-carboxylate assists in calculating the acidities of 3- and 4-substituted bicyclooctane-1-carboxylic acids (Wiberg, 2002).

Molecular Building Block : It may be useful as a molecular building block in syntheses of complex covalent or supramolecular scaffolds for constructing molecular level devices or materials (Kaleta et al., 2010).

Drug Discovery : It provides straightforward access to bicyclo[1.1.1]pentane ketones with a broad substrate scope, useful for drug discovery (Li et al., 2022).

Hepatitis C Virus Inhibitors : It is used in the study of hepatitis C virus nonstructural protein 5B inhibitors (Zhuo et al., 2016).

Synthesis of Various Bicyclo[2.1.0]pentanes : Methyl bicyclo[1.1.1]pentane-1-carboxylate is used in the synthesis of various bicyclo[2.1.0]pentanes, which have multiple scientific research applications (Brook & Brophy, 1985).

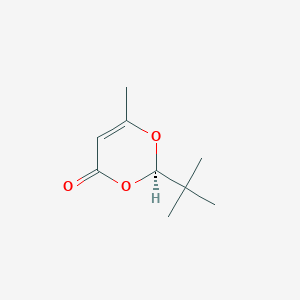

High-Value Bioisostere in Drug Discovery : It is recognized as a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group in drug discovery (Kanazawa & Uchiyama, 2018).

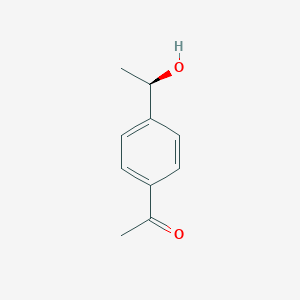

Synthesis of Chiral Bicyclo[1.1.1]pentanes : Used for synthesizing enantioenriched α-chiral bicyclo[1.1.1]pentanes, important in medicinal chemistry (Wong et al., 2019).

Building Block for Medicinal Chemistry : It's a promising building block for medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).

属性

IUPAC Name |

methyl bicyclo[1.1.1]pentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFOFQQASSASLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl bicyclo[1.1.1]pentane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。